

In Vitro Metabolism of Repaglinide to its 4'-Hydroxy Metabolite: A Technical Guide

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Compound of Interest

Compound Name: 3'-Hydroxy Repaglinide-d5

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro metabolism of the anti-diabetic drug repaglinide, with a specific focus on its hydroxylation to the 4'-hydroxy metabolite. The document details the enzymatic pathways involved, presents quantitative kinetic data, and offers comprehensive experimental protocols for studying these metabolic processes.

Introduction to Repaglinide Metabolism

Repaglinide is a short-acting insulin secretagogue of the meglitinide class, used for the management of type 2 diabetes. It is rapidly and extensively metabolized in the liver, primarily through oxidation and glucuronidation, before excretion.^{[1][2]} The main metabolic pathways are mediated by the cytochrome P450 (CYP) enzymes, specifically CYP2C8 and CYP3A4.^{[2][3]}

The major metabolites of repaglinide include:

- M1 (aromatic amine): Primarily formed by CYP3A4.^{[2][3]}
- M2 (oxidized dicarboxylic acid): Also predominantly formed by CYP3A4.^[2]
- M4 (4'-hydroxyrepaglinide): This metabolite, resulting from the hydroxylation of the piperidine ring, is a key product of CYP2C8 activity.^{[2][3]} It is important to note that this metabolite was previously misidentified as 3'-hydroxyrepaglinide.
- M7 (acyl glucuronide): Formed by direct glucuronidation.

None of these metabolites exhibit clinically significant hypoglycemic activity.^[2] Understanding the in vitro metabolism of repaglinide is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and inter-individual variability in patients.

Quantitative Metabolic Data

The following table summarizes the available quantitative kinetic parameters for the in vitro metabolism of repaglinide in human liver microsomes (HLM).

Parameter	Value	In Vitro System	Primary Enzyme(s)	Reference
Overall Repaglinide Metabolism				
Vmax (pmol/min/mg protein)	2850 ± 417	HLM	CYP2C8, CYP3A4	[1]
Km (μM)	42.8 ± 16.7	HLM	CYP2C8, CYP3A4	[1]
Metabolite Formation Rates in HLM (from a panel of 12 donors)				
M1 Formation (pmol/min/mg protein)	100 - 1110	HLM	CYP3A4	[3]
M2 Formation (pmol/min/mg protein)	0 - 190	HLM	CYP3A4	[3]
M4 Formation (pmol/min/mg protein)	160 - 880	HLM	CYP2C8	[3]
M4 (4'-hydroxyrepaglinide) Formation Kinetics				
Km (μM)	10.2	HLM	CYP2C8	
Km (μM)	5.4	Recombinant CYP2C8	CYP2C8	

Note: Specific Vmax values for the formation of individual metabolites (M1, M2, M4) in pooled human liver microsomes were not readily available in the reviewed literature. The provided ranges for formation rates reflect the variability observed across different HLM donors.

Experimental Protocols

This section outlines a detailed methodology for a typical in vitro experiment to assess the metabolism of repaglinide in human liver microsomes (HLM), followed by analysis using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

In Vitro Incubation for Repaglinide Metabolism

Objective: To determine the rate of formation of repaglinide metabolites in the presence of human liver microsomes.

Materials:

- Repaglinide
- Pooled Human Liver Microsomes (HLM)
- NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Potassium phosphate buffer (100 mM, pH 7.4)
- Acetonitrile (ice-cold)
- Incubator or water bath at 37°C
- Microcentrifuge tubes

Procedure:

- Preparation of Incubation Mixture:
 - On ice, prepare a master mix containing potassium phosphate buffer and the NADPH regenerating system.

- In separate microcentrifuge tubes, add the required volume of HLM (to achieve a final protein concentration of 0.2-0.5 mg/mL).
- Add the master mix to the tubes containing HLM.
- Pre-incubation:
 - Pre-incubate the HLM and buffer/NADPH mixture at 37°C for 5 minutes to allow the system to equilibrate.
- Initiation of Reaction:
 - Initiate the metabolic reaction by adding repaglinide (dissolved in a suitable solvent like methanol or DMSO, ensuring the final solvent concentration is low, typically <1%) to the pre-warmed incubation mixture. The final substrate concentration will depend on the experimental design (e.g., for kinetic studies, a range of concentrations bracketing the K_m value should be used).
- Incubation:
 - Incubate the reaction mixture at 37°C with gentle shaking. The incubation time should be optimized to ensure linear metabolite formation (typically 0-60 minutes).
- Termination of Reaction:
 - At predetermined time points, terminate the reaction by adding a volume of ice-cold acetonitrile (typically 2-3 times the incubation volume). This step also serves to precipitate the microsomal proteins.
- Sample Preparation for Analysis:
 - Vortex the terminated reaction mixtures vigorously.
 - Centrifuge the samples at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
 - Carefully transfer the supernatant to a new set of tubes or a 96-well plate for HPLC-MS/MS analysis.

- Controls:
 - Include control incubations without the NADPH regenerating system to assess for any non-enzymatic degradation.
 - Include control incubations without HLM to ensure that any observed metabolism is enzyme-mediated.

HPLC-MS/MS Analysis of Repaglinide and its Metabolites

Objective: To separate and quantify repaglinide and its metabolites from the in vitro incubation samples.

Instrumentation:

- A High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

- Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 μ m particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient Elution: A suitable gradient to separate the parent drug from its metabolites (e.g., starting with a low percentage of mobile phase B and increasing it over the run).
- Flow Rate: 0.3 - 0.5 mL/min.
- Injection Volume: 5-10 μ L.
- Column Temperature: 40°C.

Mass Spectrometric Conditions (Example):

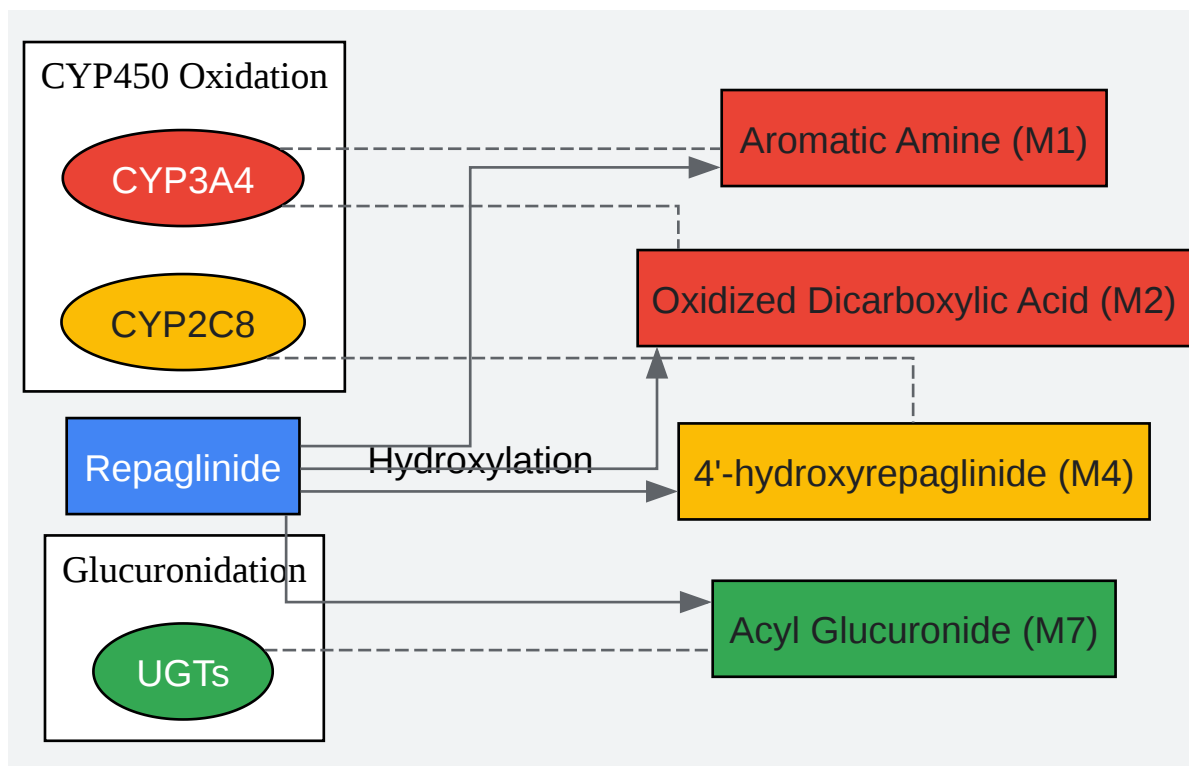
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Type: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - Repaglinide: m/z 453.3 \rightarrow 162.2
 - 4'-hydroxyrepaglinide (M4): m/z 469.3 \rightarrow 162.2 (Note: The exact m/z will depend on the specific structure and fragmentation, this is an illustrative example).
 - M1: (Specific m/z to be determined based on its structure).
 - M2: (Specific m/z to be determined based on its structure).
- Source Parameters: Optimize parameters such as ion spray voltage, temperature, and gas flows for maximum sensitivity.

Data Analysis:

- Quantify the concentrations of repaglinide and its metabolites by comparing the peak areas from the samples to those of a standard curve prepared with known concentrations of the analytes.

Visualizations

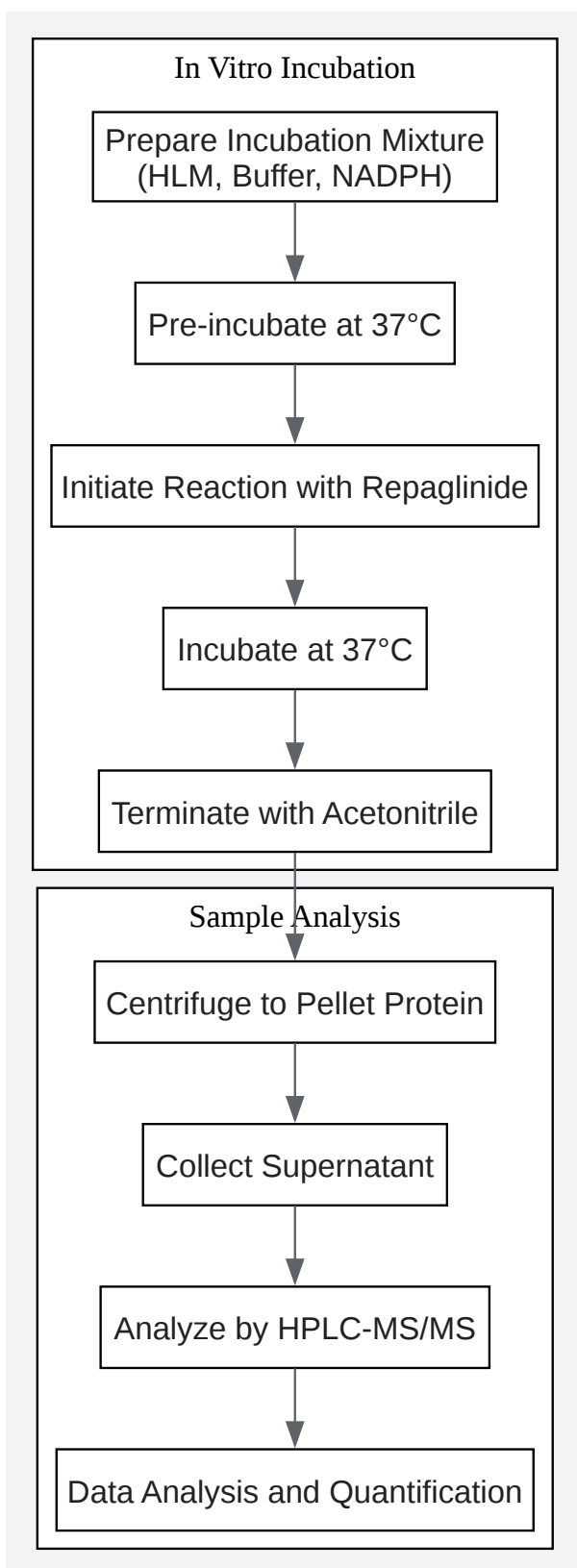
Metabolic Pathway of Repaglinide



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Caption: Metabolic pathway of repaglinide.

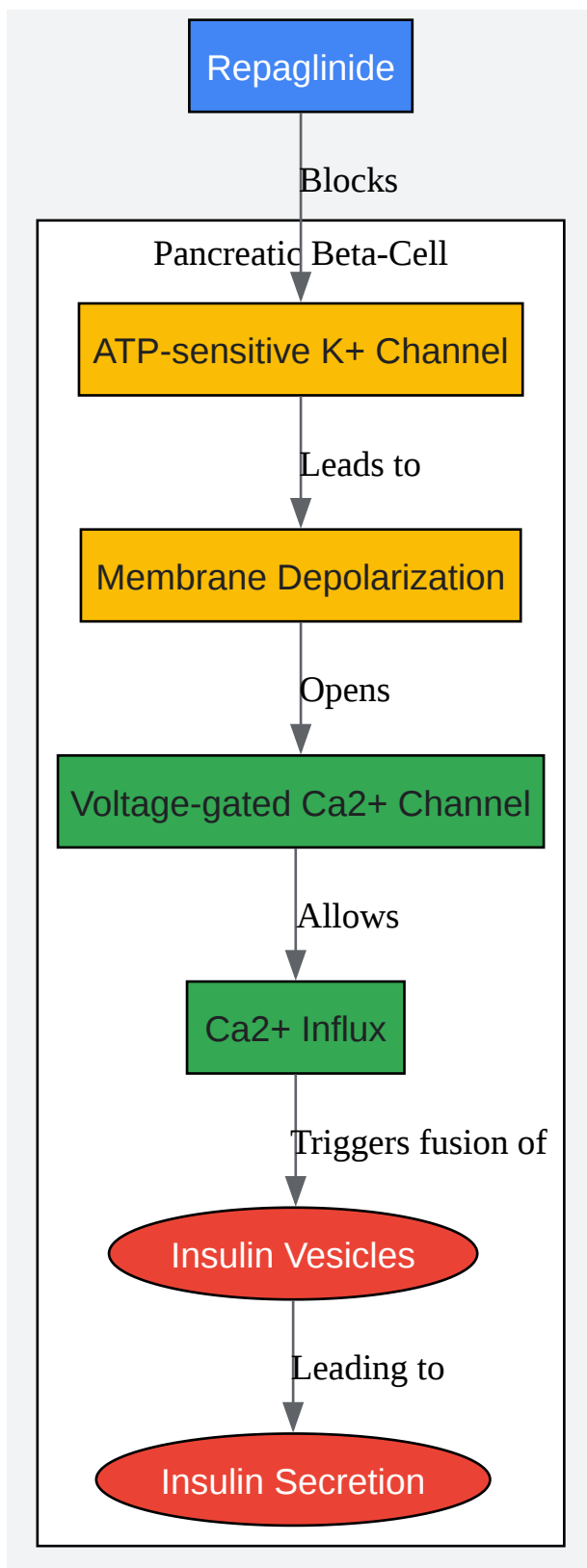
Experimental Workflow for In Vitro Metabolism Study



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Caption: Experimental workflow for in vitro repaglinide metabolism.

Signaling Pathway of Repaglinide-Induced Insulin Secretion



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Caption: Signaling pathway of repaglinide-induced insulin secretion.

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